molecular formula C13H9NO3S B12630381 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-67-8

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene

Cat. No.: B12630381
CAS No.: 918866-67-8
M. Wt: 259.28 g/mol
InChI Key: GPRVBEYUDBKCPZ-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a synthetic organic compound featuring a thiophene ring connected to a 4-nitrophenyl group via a propynyloxy linker. This structure combines electron-rich (thiophene) and electron-deficient (4-nitrophenyl) aromatic systems, making it a valuable intermediate in various research fields. In medicinal chemistry, this compound serves as a key precursor for developing novel bioactive molecules. Structurally similar thiophene and chalcone derivatives are extensively investigated for their anticancer properties, with studies showing they can induce apoptosis (programmed cell death) in cancer cells by modulating key proteins like caspases and BCL-2 . The nitroaromatic moiety also suggests potential applications in the synthesis of antimicrobial and anti-inflammatory agents . In material science, the donor-acceptor architecture and the conjugated system are of significant interest. Related thienyl chalcone derivatives are studied for their non-linear optical (NLO) properties, which are crucial for applications in data storage, optical electronics, and harmonic generators . Researchers can utilize this compound to synthesize more complex molecular systems for developing advanced organic electronic materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

918866-67-8

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene

InChI

InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2

InChI Key

GPRVBEYUDBKCPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

One effective method involves utilizing palladium-catalyzed cross-coupling reactions. This technique allows for the formation of carbon-carbon bonds by coupling aryl halides with alkynes or other nucleophiles.

  • Reagents :

    • Aryl halide (e.g., 4-nitrophenol derivative)
    • Alkyne (e.g., propyne)
    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
    • Base (e.g., potassium carbonate)
  • Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Temperature: Typically between 60–100 °C
    • Time: Reaction times can vary from several hours to overnight depending on the substrate.

This method has been shown to yield high purity products with good functional group tolerance.

Nucleophilic Substitution Reactions

Another approach is through nucleophilic substitution reactions where an electrophilic thiophene derivative is reacted with a nitrophenoxy-propynyl nucleophile.

  • Reagents :

    • Thiophene derivative
    • Nitrophenoxy-propynyl compound (synthesized separately)
  • Conditions :

    • Solvent: Commonly DMF or DMSO
    • Temperature: Reflux or room temperature depending on reactivity
    • Time: Several hours to overnight

This method often requires careful control of reaction conditions to optimize yield and minimize side reactions.

Data Table of Reaction Conditions and Yields

Method Reagents Used Solvent Temperature (°C) Yield (%) Remarks
Palladium-Catalyzed Cross-Coupling Aryl halide, Alkyne, Pd catalyst Dimethylformamide 60–100 Up to 85% High functional group tolerance
Nucleophilic Substitution Thiophene derivative, Nitrophenoxy-propynyl DMF/DMSO Reflux/RT Varies Requires careful control

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group enables participation in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazole derivatives. For example:

  • Reaction : Cu(I)-catalyzed cycloaddition with azides yields 1,2,3-triazole-linked conjugates.

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/THF (1:1), 25°C, 12 h .

ReactantsProductYield (%)Reference
R-N₃Triazole derivative70–85

Catalytic Cross-Coupling

The alkyne moiety facilitates Sonogashira coupling with aryl/alkyl halides for extended π-conjugation:

  • Reaction : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), NEt₃, THF, 60°C .

  • Example : Coupling with iodobenzene forms a biphenyl-thiophene hybrid.

HalideProductYield (%)Reference
Ph-IPh-C≡C-Thiophene65–78

Reduction of Nitro Group

The 4-nitrophenoxy group undergoes catalytic hydrogenation to an amine:

  • Reaction : H₂ (1 atm), Pd/C (10 wt%), MeOH, 25°C, 6 h .

  • Product : 2-[3-(4-Aminophenoxy)prop-1-yn-1-yl]thiophene.

ConditionsProductYield (%)Reference
H₂/Pd/CNH₂-C₆H₄-O-90–95

Electrophilic Substitution on Thiophene

The thiophene ring undergoes sulfonation or nitration at the α-position:

  • Nitration : HNO₃/H₂SO₄ (1:3), 0°C, 1 h .

  • Sulfonation : SO₃/H₂SO₄, 50°C, 2 h .

ReactionPositionProductYield (%)Reference
NitrationC33-Nitro-thiophene60–70
SulfonationC55-Sulfo-thiophene55–65

S-Alkylation of Thiophene

The sulfur atom in thiophene reacts with alkyl halides under basic conditions:

  • Reaction : K₂CO₃, DMF, alkyl bromide, 25°C, 6 h .

  • Product : 2-Alkylthio-thiophene derivatives.

Alkyl HalideProductYield (%)Reference
CH₃BrS-CH₃75–80

Hydrolysis of Propargyl Ether

Under acidic conditions, the propargyl ether cleaves to form a ketone:

  • Reaction : HCl (conc.), H₂O, reflux, 4 h .

  • Product : 2-(3-Oxo-prop-1-yn-1-yl)thiophene.

ConditionsProductYield (%)Reference
HCl/H₂OC=O50–60

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives, including those similar to 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene. Research indicates that compounds with thiophene scaffolds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures have shown better activity than standard chemotherapy agents like 5-fluorouracil, suggesting that modifications to the thiophene ring can enhance antitumor efficacy .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes associated with tumor growth, such as dihydrofolate reductase (DHFR). Studies have demonstrated that certain thiophene derivatives can act as potent inhibitors of DHFR, which is crucial for DNA synthesis and cell proliferation . The ability to design compounds that target specific pathways in cancer cells makes this class of compounds particularly valuable in drug development.

Materials Science

Conductive Polymers
Thiophene derivatives are widely used in the development of conductive polymers. The incorporation of nitrophenoxy groups can enhance the electronic properties of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties imparted by the thiophene backbone allow for efficient charge transport and improved device performance .

Nanocomposites
Research has shown that combining thiophene derivatives with nanoparticles can lead to enhanced mechanical and electrical properties in nanocomposite materials. These composites are explored for use in flexible electronics and sensors due to their lightweight and robust nature.

Environmental Science

Pollutant Degradation
Compounds like this compound are being investigated for their potential in environmental remediation. Their ability to degrade pollutants, particularly nitroaromatic compounds, positions them as candidates for use in bioremediation strategies. The nitrophenoxy group enhances the reactivity of the compound towards various environmental contaminants, facilitating their breakdown into less harmful substances .

Case Studies

Study Focus Findings
Study on Antitumor ActivityInvestigated various thiophene derivativesCompounds showed significant growth inhibition against NCI 60 cell lines; some were more effective than 5-fluorouracil .
Conductive Polymers DevelopmentExplored the use of thiophene derivatives in electronicsEnhanced conductivity and stability were observed in polymer films containing nitrophenoxy-substituted thiophenes .
Environmental RemediationAssessed pollutant degradation capabilitiesDemonstrated efficiency in degrading nitroaromatic pollutants under laboratory conditions .

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the behavior of thiophene derivatives. Below is a comparative analysis:

Table 1: Substituent Effects in Thiophene Derivatives

Compound Substituent(s) Electronic Effect Reactivity/Stability Observations
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene 4-Nitrophenoxy-propynyl Strong electron-withdrawing Enhanced thermal stability; nitro group may participate in hydrogen bonding
3-Iodo-2-(1,1,2,2,2-pentamethyldisilanyl)thiophene Iodo, pentamethyldisilanyl Silyl: electron-donating; Iodo: leaving group Prone to cross-coupling but yields complex mixtures; steric hindrance from silyl groups
2-(1,3-Pentadiynyl)-5-(4-acetoxy-3-hydroxybuta-1-ynyl)thiophene Diynyl, acetoxy, hydroxy Mixed (electron-withdrawing/donating) Isolated from natural sources; polar oxygen groups enhance solubility

Key Insights :

  • The nitro group in the target compound likely increases oxidative stability compared to silyl-substituted analogs .
  • Oxygen-containing substituents in natural derivatives (e.g., acetoxy, hydroxy) improve solubility but may reduce thermal stability relative to synthetic nitro analogs .

Key Insights :

  • Silyl-substituted analogs face challenges in isolation due to steric bulk and competing side reactions , whereas the target compound’s nitro group may facilitate crystallization.

Structural and Crystallographic Features

Table 3: Crystallographic Comparison

Compound Packing Motifs Hydrogen Bonding Patterns Tools Used
This compound Likely layered π-stacking Nitro-oxygen as H-bond acceptor SHELXL , Mercury
Silyl-substituted thiophenes Disordered due to bulky groups Minimal H-bonding
Natural derivatives Polar interactions (acetoxy) Hydroxy groups form H-bonds Graph set analysis

Key Insights :

  • The nitro group in the target compound may promote directional packing via hydrogen bonds, as inferred from Etter’s graph set theory .
  • Bulky silyl groups disrupt ordered packing, complicating crystallographic analysis .

Biological Activity

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, antimicrobial action, and enzyme inhibition. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene and nitrophenoxy moieties. The compound's structure can be elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming the presence of characteristic functional groups.

Anticancer Activity

Research indicates that compounds containing thiophene derivatives exhibit significant anticancer properties. The evaluation of this compound against various cancer cell lines has shown promising results. For instance, studies have demonstrated that similar thiophene derivatives can induce apoptosis in cancer cells, such as MCF7 and HepG2 cell lines, suggesting a mechanism involving the activation of apoptotic pathways .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF7Data Needed
Other Thiophene DerivativeHepG224.213 ± 0.29
Standard Drug (Cisplatin)VariousReference Value

Antimicrobial Activity

Antimicrobial testing has shown that thiophene derivatives can possess substantial antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens have been assessed, revealing that compounds similar to this compound can outperform standard antibiotics in certain contexts .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogenMIC (μg/mL)
This compoundStaphylococcus aureusData Needed
Other Thiophene DerivativeE. coli0.22 - 0.25
Standard AntibioticVariousReference Value

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, enzyme inhibition assays have indicated potential activity against β-glucuronidase and α-glucosidase, which are relevant in conditions like diabetes and cancer .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)
This compoundβ-glucuronidaseData Needed
Other Thiophene Derivativeα-glucosidase19.9 ± 0.285

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of thiophenes demonstrated significant cytotoxic effects against PC-3 prostate cancer cells, with some derivatives showing IC50 values lower than those of established chemotherapeutics.
  • Antimicrobial Resistance : Research showed that certain thiophene compounds could effectively combat antibiotic-resistant strains of bacteria, suggesting their potential as new therapeutic agents in treating infections where traditional antibiotics fail.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between a halogenated thiophene derivative and 3-(4-nitrophenoxy)prop-1-yne. Key factors include:
  • Catalyst System : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
  • Solvent : THF or DMF under inert atmosphere (N₂/Ar).
  • Temperature : 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) achieves >85% purity.
    Substitution patterns on the thiophene ring (e.g., halogen position) and steric hindrance from the nitro group may require adjusted equivalents of alkyne (1.2–1.5 equiv) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–295 K resolves bond lengths and angles. Refinement via SHELXL (v.2018/3) includes:
  • Parameters : Isotropic/anisotropic displacement, hydrogen bonding constraints.
  • Validation : R-factor <0.05, data-to-parameter ratio >15:1.
    Example refinement metrics (from analogous structures):
ParameterValue
R-factor0.053
wR-factor0.140
Mean C–C bond error0.004 Å

Q. What spectroscopic techniques confirm the molecular structure, and how are data interpreted?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows thiophene protons at δ 7.2–7.4 ppm and alkyne protons as a singlet (~δ 3.1 ppm).
  • HRMS : Exact mass calculated for C₁₃H₈N₂O₃S: 272.0234; observed m/z 272.0236 (Δ <2 ppm) .
  • FT-IR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric stretch) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the solid-state packing of this compound?

  • Methodological Answer : Graph-set analysis (via Mercury CSD 4.3 ) identifies dominant motifs:
  • Hydrogen Bonds : Nitro-O···H-C (thiophene) with d = 2.8–3.0 Å.
  • π-Stacking : Thiophene-to-nitrobenzene offset (3.5 Å, 15° tilt).
    These interactions stabilize the lattice, as seen in analogous thiophene-nitrophenoxy structures .

Q. Why might discrepancies arise between computational (DFT) and experimental (SC-XRD) bond lengths, and how are they resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Crystal Packing Effects : DFT models isolated molecules, while SC-XRD accounts for lattice forces.
  • Thermal Motion : Anisotropic displacement parameters in XRD vs. static DFT geometry.
    Mitigation strategies:
  • Periodic DFT : Incorporates crystal environment (e.g., VASP, CASTEP).
  • Twinned Data Refinement : Use SHELXL 's TWIN/BASF commands for multi-domain crystals .

Q. How does the nitro group’s electronic effect modulate reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent:
  • Alkyne Activation : Enhances electrophilicity of the propiolic ether, accelerating Pd-catalyzed couplings.
  • Side Reactions : Nitro reduction (to NH₂) may occur under H₂ or with Zn/HCl. Monitor via TLC (Rf shift from 0.7→0.3 in EtOAc).
    Controlled conditions (e.g., low H₂ pressure, short reaction times) suppress reduction .

Q. What strategies optimize this compound’s incorporation into π-conjugated polymers for optoelectronic applications?

  • Methodological Answer :
  • Co-polymer Design : Combine with electron-rich monomers (e.g., 3-hexylthiophene) via Stille coupling.
  • Bandgap Tuning : Nitro group lowers LUMO (-3.1 eV vs. -2.8 eV for non-nitro analogs), enhancing electron transport.
  • Characterization : UV-Vis (λmax ~450 nm) and cyclic voltammetry (Ered = -1.2 V vs. Ag/Ag⁺) .

Data Contradiction Analysis

Q. How to address conflicting NMR and XRD data regarding substituent orientation?

  • Methodological Answer :
  • Dynamic Effects : NMR time-averaged signals may mask conformational isomers. Use VT-NMR (variable temperature) to detect rotamers.
  • XRD vs. Solution State : SC-XRD captures the dominant solid-state conformation, while NMR reflects dynamic equilibria.
    Example: A 10° dihedral angle difference between SC-XRD (85°) and DFT (75°) suggests solvent-induced flexibility .

Tools and Resources

  • Crystallography : SHELX suite (structure solution/refinement) , Mercury (packing analysis) .
  • Spectral Data : PubChem (reference spectra) , NIST Chemistry WebBook (HRMS libraries) .

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